molecular formula C9H15N3O2 B7941099 tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate CAS No. 1279818-06-2

tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate

Cat. No.: B7941099
CAS No.: 1279818-06-2
M. Wt: 197.23 g/mol
InChI Key: LPSSRLZXGGVUQS-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate: is an organic compound with the molecular formula C₉H₁₅N₃O₂. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 1H-imidazole-4-methanamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

    Step 1: Dissolve 1H-imidazole-4-methanamine in dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C to 5°C.

    Step 4: Allow the reaction to proceed to room temperature and stir for several hours.

    Step 5: Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The process may involve continuous flow reactors to enhance efficiency and yield. The purification steps are optimized to ensure high purity of the final product, often involving advanced techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate can undergo oxidation reactions, particularly at the imidazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted carbamate products with different nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. The imidazole ring is known to mimic the histidine residue in proteins, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1H-imidazol-2-yl)methyl]carbamate
  • tert-Butyl N-[(1H-imidazol-5-yl)methyl]carbamate
  • tert-Butyl N-[(1H-imidazol-1-yl)methyl]carbamate

Uniqueness

tert-Butyl N-[(1H-imidazol-4-yl)methyl]carbamate is unique due to the position of the imidazole ring, which influences its reactivity and interaction with biological targets. The 4-position of the imidazole ring provides distinct steric and electronic properties compared to other positional isomers, making it particularly useful in specific chemical and biological applications.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

tert-butyl N-(1H-imidazol-5-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-5-7-4-10-6-12-7/h4,6H,5H2,1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSSRLZXGGVUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279818-06-2
Record name tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate
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